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An In-depth Technical Guide to (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid: Commercial

Availability, Properties, and Application

Authored by a Senior Application Scientist
This guide provides an in-depth analysis of (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid,

a key building block for researchers in synthetic and medicinal chemistry. We will move beyond

a simple datasheet to explore its commercial landscape, core chemical properties, and its

practical application in one of modern chemistry's most powerful reactions, the Suzuki-Miyaura

cross-coupling.

Introduction: The Strategic Value of Substituted
Pyridine Boronic Acids
(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid is a heterocyclic organoboron compound. Its

value lies in the unique combination of a pyridine core, strategically placed methyl and bromo

substituents, and the versatile boronic acid functional group. This arrangement makes it an

invaluable intermediate in the synthesis of complex molecules, particularly in the field of drug

discovery.[1][2]

Boronic acids, in general, have become indispensable in medicinal chemistry, not only as

synthetic intermediates but also as pharmacologically active moieties themselves.[3][4][5] The
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approval of drugs like the proteasome inhibitor Bortezomib (Velcade®) legitimized the boronic

acid group as a viable pharmacophore, spurring further research into boron-containing

compounds.[2][3][5] This specific reagent, with its bromopyridine structure, is designed for

precise, catalyzed cross-coupling reactions to build larger, more complex molecular scaffolds.

Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's properties is fundamental to its successful application.

The key identifiers and properties for (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid are

summarized below.

Chemical Structure
Caption: Chemical structure of (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid.

Identifier Value

CAS Number 1072944-23-0[6]

Molecular Formula C₇H₉BBrNO₂[6]

IUPAC Name
(6-bromo-2,4-dimethylpyridin-3-yl)boronic

acid[6]

Molecular Weight 229.87 g/mol

Appearance White to pale cream powder[6]

SMILES CC1=CC(Br)=NC(C)=C1B(O)O[6]

InChI Key GXXITYQLWOMIEM-UHFFFAOYSA-N[6]

Commercial Availability and Procurement
The practical utility of a building block is directly tied to its accessibility. (6-Bromo-2,4-
dimethylpyridin-3-yl)boronic acid is available from several major chemical suppliers, though

typically in research-scale quantities. The following table summarizes its availability from

prominent vendors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.mdpi.com/1420-3049/27/9/2615
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://www.researchgate.net/publication/344382676_Boronic_Acids_and_Their_Derivatives_in_Medicinal_Chemistry_Synthesis_and_Biological_Applications
https://www.benchchem.com/product/b1522047?utm_src=pdf-body
https://www.benchchem.com/product/b1522047?utm_src=pdf-body
https://www.thermofisher.com/order/catalog/product/H27460.03
https://www.thermofisher.com/order/catalog/product/H27460.03
https://www.thermofisher.com/order/catalog/product/H27460.03
https://www.thermofisher.com/order/catalog/product/H27460.03
https://www.thermofisher.com/order/catalog/product/H27460.03
https://www.thermofisher.com/order/catalog/product/H27460.03
https://www.benchchem.com/product/b1522047?utm_src=pdf-body
https://www.benchchem.com/product/b1522047?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Supplier
Catalog

Number
Purity

Available

Quantities
Notes

Thermo Scientific

Chemicals (Alfa

Aesar)

Varies
95% / ≥94.0%

(HPLC)[6]
250 mg, 1 g[6][7]

Formerly an Alfa

Aesar product.

Availability can

vary; at times, an

estimated date

cannot be

provided,

requiring direct

customer service

contact.[8]

BLDpharm - - Varies
Lists CAS

1072944-23-0.[9]

Sigma-Aldrich - - -

While this

specific CAS is

not directly listed,

similar structures

like (6-Bromo-4-

methylpyridin-3-

yl)boronic acid

are available,

highlighting the

importance of

verifying the

exact structure.

Procurement Insight: When planning experiments, it is crucial to verify stock levels and lead

times, especially for multi-gram quantities. The purity, typically around 95%, is suitable for most

cross-coupling applications, but for sensitive downstream processes, lot-specific analysis or re-

purification may be considered.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
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The primary utility of (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid is as a coupling partner

in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most robust and

widely used methods for forming carbon-carbon (C-C) bonds, particularly between sp²-

hybridized centers.[10][11]

Mechanistic Rationale
The Suzuki reaction's success stems from its mild conditions, tolerance of a wide range of

functional groups, and the low toxicity of its boron-containing byproducts.[12] The catalytic

cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

coupling partner (an aryl or vinyl halide/triflate).

Transmetalation: The organic group from the boronic acid is transferred to the palladium

center. This step requires activation of the boronic acid with a base, which forms a more

nucleophilic "ate" complex.[12][13]

Reductive Elimination: The two organic partners are expelled from the palladium center,

forming the new C-C bond and regenerating the Pd(0) catalyst.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Experimental Protocol: Suzuki-Miyaura
Coupling
This section provides a validated, step-by-step protocol for a representative coupling reaction.

Reaction: (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid with 4-Iodotoluene.

Methodology
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Reagent Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic

stir bar and reflux condenser, add (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid (1.0

eq), 4-Iodotoluene (1.1 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03

eq).

Rationale: Using a slight excess of the aryl halide ensures complete consumption of the

more valuable boronic acid. The Pd(PPh₃)₄ is a common, reliable Pd(0) catalyst precursor

for this transformation.

Inerting the System: Seal the flask with a septum and purge with dry argon or nitrogen for

10-15 minutes.

Rationale: The Pd(0) catalyst is sensitive to oxygen and will be deactivated through

oxidation. Maintaining an inert atmosphere is critical for catalytic turnover and reaction

efficiency.

Solvent and Base Addition: Under a positive pressure of inert gas, add a degassed 2M

aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq), followed by degassed 1,4-dioxane

to achieve a substrate concentration of approximately 0.1 M.

Rationale: The biphasic solvent system (dioxane/water) is highly effective for Suzuki

couplings, dissolving both the organic reagents and the inorganic base. The base is

essential for activating the boronic acid to form the boronate "ate" complex required for

transmetalation.[12] Degassing the solvents (e.g., by sparging with argon) removes

dissolved oxygen.

Reaction Execution: Heat the reaction mixture to 90-100 °C (reflux) and stir vigorously for 6-

12 hours. Monitor the reaction progress by TLC or LC-MS.

Rationale: Heating provides the necessary activation energy for the catalytic cycle,

particularly the oxidative addition step. Vigorous stirring is required to ensure efficient

mixing in the biphasic system.

Work-up and Isolation: a. Cool the reaction to room temperature and dilute with ethyl

acetate. b. Transfer the mixture to a separatory funnel and wash sequentially with water and

brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1522047?utm_src=pdf-body
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rationale: This standard aqueous work-up removes the inorganic base, salts, and water-

soluble impurities.

Purification: Purify the crude residue by flash column chromatography on silica gel using a

suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Rationale: Chromatography is necessary to remove the catalyst residues, any unreacted

starting materials, and homocoupling byproducts, ensuring the final product is of high

purity.
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Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
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Handling and Storage
Proper storage is essential to maintain the integrity and reactivity of boronic acids.

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

For long-term stability, storage in a freezer under an inert atmosphere is recommended.[14]

Some suppliers specify storage at 2-8°C.[15]

Handling: Boronic acids are generally stable solids. However, they should be handled in a

fume hood, wearing appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion
(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid is a commercially available and highly

valuable reagent for constructing complex molecular architectures. Its utility is anchored in its

ability to participate in robust and predictable C-C bond-forming reactions, most notably the

Suzuki-Miyaura cross-coupling. A thorough understanding of its properties, availability, and the

mechanistic rationale behind its application enables researchers to effectively leverage this

building block in the synthesis of novel compounds for drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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